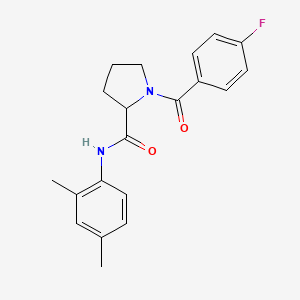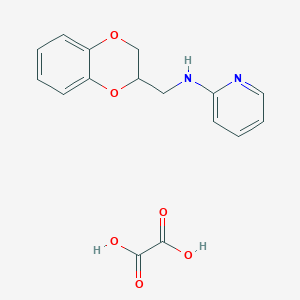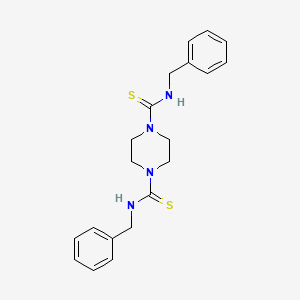![molecular formula C17H13N3O3 B6017436 9,11-dimethoxy-6H-pyrido[2',1':2,3]pyrimido[5,4-c]quinolin-6-one](/img/structure/B6017436.png)
9,11-dimethoxy-6H-pyrido[2',1':2,3]pyrimido[5,4-c]quinolin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,11-dimethoxy-6H-pyrido[2',1':2,3]pyrimido[5,4-c]quinolin-6-one, also known as DMPQ, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential application in drug discovery. DMPQ is a member of the pyrido[2',1':2,3]pyrimido[5,4-c]quinoline family, which is known for its diverse biological activities such as anticancer, antiviral, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 9,11-dimethoxy-6H-pyrido[2',1':2,3]pyrimido[5,4-c]quinolin-6-one involves its interaction with various molecular targets in the cell. This compound inhibits the activity of CDKs by binding to the ATP-binding site of the kinase domain. This leads to the inhibition of cell cycle progression and induction of apoptosis in cancer cells. This compound also inhibits the activity of viral proteases and polymerases by binding to their active sites. This prevents the replication of viral RNA and DNA, thereby inhibiting viral infection. This compound inhibits the production of pro-inflammatory cytokines by blocking the activation of nuclear factor kappa B (NF-κB), which is a key regulator of inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest at the G1 phase and activates the caspase pathway, leading to apoptosis. This compound also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). In viral infections, this compound inhibits the replication of viral RNA and DNA, thereby preventing the spread of infection. This compound also exhibits anti-inflammatory activity by reducing the production of pro-inflammatory cytokines such as IL-6 and TNF-α.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 9,11-dimethoxy-6H-pyrido[2',1':2,3]pyrimido[5,4-c]quinolin-6-one in lab experiments is its potent antiproliferative activity against cancer cells. This compound is also a selective inhibitor of CDKs, which makes it a potential candidate for the development of anticancer drugs. Another advantage of using this compound is its broad-spectrum antiviral activity against HIV and HCV. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which makes it difficult to dissolve in aqueous solutions. This compound also has a relatively short half-life, which may limit its efficacy in vivo.
Orientations Futures
There are several future directions for the research on 9,11-dimethoxy-6H-pyrido[2',1':2,3]pyrimido[5,4-c]quinolin-6-one. One of the directions is to develop more efficient synthesis methods for this compound to improve its yield and purity. Another direction is to investigate the potential of this compound as a lead compound for the development of novel anticancer and antiviral drugs. The structure-activity relationship (SAR) studies can be conducted to optimize the chemical structure of this compound for improved potency and selectivity. The pharmacokinetic and pharmacodynamic properties of this compound can also be further studied to determine its efficacy and safety in vivo.
Méthodes De Synthèse
9,11-dimethoxy-6H-pyrido[2',1':2,3]pyrimido[5,4-c]quinolin-6-one can be synthesized by a multistep reaction starting from 2-amino-4,6-dimethoxypyrimidine. The first step involves the condensation of 2-amino-4,6-dimethoxypyrimidine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a cyclization reaction with 2-aminobenzamide in the presence of a Lewis acid catalyst such as zinc chloride. The final product, this compound, is obtained after purification by column chromatography.
Applications De Recherche Scientifique
9,11-dimethoxy-6H-pyrido[2',1':2,3]pyrimido[5,4-c]quinolin-6-one has shown promising results in various scientific research applications. One of its potential applications is in the field of cancer research. Studies have shown that this compound exhibits potent antiproliferative activity against human cancer cell lines such as breast cancer, lung cancer, and colon cancer. This compound induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of cyclin-dependent kinases (CDKs) and activating the caspase pathway. Another potential application of this compound is in the treatment of viral infections. This compound has been shown to inhibit the replication of human immunodeficiency virus (HIV) and hepatitis C virus (HCV) by targeting viral proteases and polymerases. This compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Propriétés
IUPAC Name |
14,16-dimethoxy-2,8,12-triazatetracyclo[8.8.0.02,7.013,18]octadeca-1(18),3,5,7,10,12,14,16-octaen-9-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c1-22-10-7-11-15(13(8-10)23-2)18-9-12-16(11)20-6-4-3-5-14(20)19-17(12)21/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAVKHAEYXEKSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=CN=C2C(=C1)OC)C(=O)N=C4N3C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrobenzamide](/img/structure/B6017359.png)

![ethyl 3-(2-chlorophenyl)-3-[(2-phenylbutanoyl)amino]propanoate](/img/structure/B6017391.png)
![ethyl 5-(4-biphenylylmethylene)-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6017392.png)
![4-{5-[(2-bromo-4-isopropylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B6017397.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-butynamide](/img/structure/B6017400.png)

![5-(2-bromo-4,5-dimethoxybenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6017408.png)
![3-[1-(3-phenoxybenzyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6017414.png)

![N-methyl-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B6017422.png)
![2-{[(5-methoxy-1H-benzimidazol-2-yl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6017428.png)
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-methyl-N-(3-thienylmethyl)-2-pyridinamine](/img/structure/B6017434.png)
![2-{4-[(7-chloro-3-methyl-1H-indol-2-yl)methyl]-1-cyclopentyl-2-piperazinyl}ethanol](/img/structure/B6017442.png)